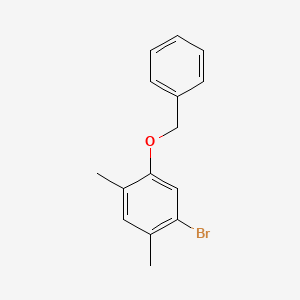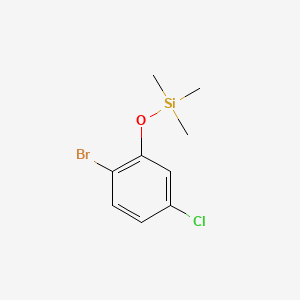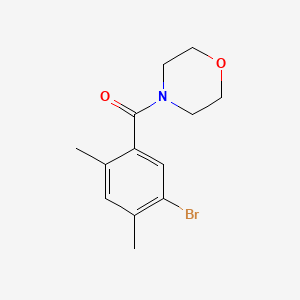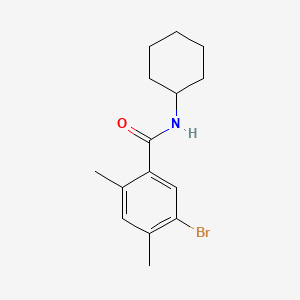
1-(Benzyloxy)-5-bromo-2,4-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-5-bromo-2,4-dimethylbenzene, also known as 5-bromo-2,4-dimethylbenzyloxybenzene, is a compound used for a variety of scientific and research purposes. It is often used as a starting material for the synthesis of organic compounds, as a reagent in organic chemistry, and as an intermediate in organic synthesis. This compound has a variety of applications in industrial, medical, and research settings.
Scientific Research Applications
1-(Benzyloxy)-1-(Benzyloxy)-5-bromo-2,4-dimethylbenzenedimethylbenzene has a variety of applications in scientific research. It is often used as a starting material for the synthesis of organic compounds, as a reagent in organic chemistry, and as an intermediate in organic synthesis. It has also been used in the synthesis of pharmaceuticals and other biologically active compounds. It has been used in the synthesis of drugs such as fluoxetine, a selective serotonin reuptake inhibitor (SSRI). It has also been used in the synthesis of antibiotics, antifungals, and antivirals.
Mechanism of Action
1-(Benzyloxy)-1-(Benzyloxy)-5-bromo-2,4-dimethylbenzenedimethylbenzene acts as a brominating agent, meaning that it adds a bromine atom to a molecule. This process is known as bromination. The bromination of a molecule can be used to modify the properties of the molecule, such as its solubility, reactivity, and stability.
Biochemical and Physiological Effects
1-(Benzyloxy)-1-(Benzyloxy)-5-bromo-2,4-dimethylbenzenedimethylbenzene is not known to have any direct biochemical or physiological effects on humans or other animals. However, compounds that are synthesized using this compound may have biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
1-(Benzyloxy)-1-(Benzyloxy)-5-bromo-2,4-dimethylbenzenedimethylbenzene has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and readily available. It is also relatively stable and easy to handle. However, it is also highly reactive and can be hazardous if not handled properly.
Future Directions
1-(Benzyloxy)-1-(Benzyloxy)-5-bromo-2,4-dimethylbenzenedimethylbenzene has a variety of potential future applications in research and industry. It could be used in the synthesis of more complex organic compounds, such as pharmaceuticals and pesticides. It could also be used in the synthesis of more complex polymers, such as polyurethanes and polyesters. Additionally, it could be used in the synthesis of materials for use in the medical and food industries, such as biodegradable plastics and food additives. Finally, it could be used in the synthesis of novel materials for use in nanotechnology.
Synthesis Methods
1-(Benzyloxy)-1-(Benzyloxy)-5-bromo-2,4-dimethylbenzenedimethylbenzene can be synthesized using a variety of methods. The most common method is the reaction of benzyl bromide with 2,4-dimethylbenzaldehyde in the presence of sodium ethoxide. This reaction yields 1-(benzyloxy)-1-(Benzyloxy)-5-bromo-2,4-dimethylbenzenedimethylbenzene in high yields. Other methods of synthesis include the reaction of 2,4-dimethylbenzaldehyde with bromobenzene, the reaction of 2,4-dimethylbenzaldehyde with bromine, and the reaction of 2,4-dimethylbenzaldehyde with bromoacetone.
properties
IUPAC Name |
1-bromo-2,4-dimethyl-5-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-11-8-12(2)15(9-14(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNLTPKBXHHNMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC2=CC=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














